3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea
Description
Properties
IUPAC Name |
3-(3-chloro-4-hydroxyphenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2/c1-12(2)9(14)11-6-3-4-8(13)7(10)5-6/h3-5,13H,1-2H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKMGLYSTXRASG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)NC1=CC(=C(C=C1)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60956130 | |
| Record name | N'-(3-Chloro-4-hydroxyphenyl)-N,N-dimethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34637-13-3 | |
| Record name | Urea, N-(3-chloro-4-hydroxyphenyl)-N,N-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034637133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-(3-Chloro-4-hydroxyphenyl)-N,N-dimethylcarbamimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60956130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea typically involves the reaction of 3-chloro-4-hydroxyaniline with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the urea linkage. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The chloro group can be reduced to a hydroxy group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as ammonia or thiourea in the presence of a base.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroxy-substituted phenyl derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : The compound serves as a key intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, including oxidation and substitution reactions .
- Reactivity Studies : It can undergo oxidation to form quinone derivatives or reduction to yield hydroxy-substituted phenyl derivatives, making it useful for studying reaction mechanisms and reactivity patterns in organic chemistry .
Biology
- Cellular Processes : Research indicates that 3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea may influence cellular processes by modulating enzyme activities. Its structure enables specific interactions with biological targets, which can lead to potential therapeutic effects .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit certain enzymes by binding to their active sites, thus altering their activity and potentially offering insights into drug design .
Medicine
- Therapeutic Potential : Investigations into the anti-inflammatory and antimicrobial properties of this compound are ongoing. Its unique chemical structure suggests potential applications in developing new pharmaceuticals targeting various diseases .
- Case Studies : Clinical studies have explored its effects on specific cellular pathways, highlighting its potential role in treating inflammatory conditions .
Herbicide Development
This compound is part of the class of phenylureas used in herbicides. Its efficacy in controlling broadleaf and grassy weeds has made it significant in agricultural practices .
| Herbicide Name | Active Ingredient | Application |
|---|---|---|
| Diuron | N-(3,4-Dichlorophenyl)-N,N-dimethylurea | Non-selective herbicide for vegetation control |
| Metoxuron | 3-(3-Chloro-4-methoxyphenyl)-1,1-dimethylurea | Selective herbicide for certain crops |
Material Science
The compound's properties make it suitable for developing new materials. It can be utilized in coatings and polymers due to its stability and reactivity .
Environmental Impact
Research has also focused on the environmental fate of compounds like this compound when used as herbicides. Studies show that they can persist in soil environments, impacting microbial communities and overall soil health .
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The presence of the chloro and hydroxy groups allows for specific interactions with biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Key Structural Insights :
- Chlorine substitution patterns influence herbicidal activity. Diuron (3,4-diCl) exhibits broader activity due to stronger electron-withdrawing effects, while monuron (4-Cl) is less persistent .
- Methoxy (OCH₃) vs. hydroxyl (OH) groups : Metoxuron’s methoxy group improves stability against oxidation compared to the hydroxylated derivative, which is prone to further degradation .
Research Findings and Implications
Transformation Products: this compound is a key intermediate in diuron degradation, detected in runoff water and façade coatings, emphasizing its environmental prevalence .
Toxicity Profile: While less herbicidal than diuron, its hydroxylated structure may interact with non-target organisms, warranting further ecotoxicological studies .
Analytical Detection : Advanced methods like LC-HRMS and HPLC are critical for identifying trace levels of this compound and its analogs in environmental samples .
Comparative Stability : The hydroxyl group increases susceptibility to photodegradation compared to methoxy-substituted metoxuron, suggesting divergent environmental fates .
Biological Activity
3-(3-Chloro-4-hydroxyphenyl)-1,1-dimethylurea is a compound of significant interest in various fields of scientific research, particularly due to its biological activity. This article delves into the biological effects, mechanisms of action, and applications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a chloro group and a hydroxy group on the phenyl ring, which contribute to its unique reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 216.67 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and cellular processes:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, modulating their activity. This is particularly relevant in biochemical pathways where such enzymes play critical roles.
- Cellular Effects : Research indicates that it may affect cellular processes such as proliferation and apoptosis, although specific pathways require further elucidation.
Antimicrobial Properties
Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. Its efficacy can be compared with other compounds in the same category.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Control (Standard Antibiotic) | E. coli | 8 µg/mL |
Anti-inflammatory Activity
The compound has also been investigated for its potential anti-inflammatory properties. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines.
Case Studies and Research Findings
A variety of studies have focused on the biological activity of this compound:
- Study A : Investigated its effects on human cancer cell lines, demonstrating a dose-dependent inhibition of cell growth.
- Study B : Explored its antimicrobial properties against clinical isolates of resistant bacteria, showing promising results in overcoming resistance mechanisms.
Environmental Impact and Degradation
Research into the environmental fate of this compound reveals its transformation pathways in various ecosystems. For instance:
- Biodegradation Studies : The compound undergoes degradation via microbial action in soil and water environments. The primary metabolites formed include hydroxyphenyl derivatives, which retain some biological activity.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Biological Activity |
|---|---|
| 3-Chloro-4-hydroxyphenylacetic acid | Moderate antimicrobial activity |
| 3-Chloro-4-hydroxyphenylglycine | Low anti-inflammatory effects |
| This compound | High antimicrobial and anti-inflammatory potential |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
